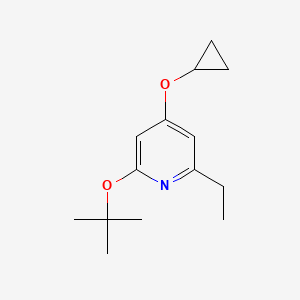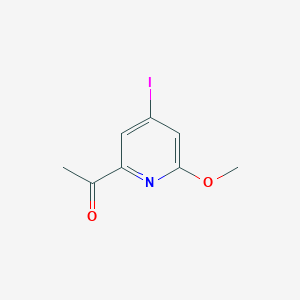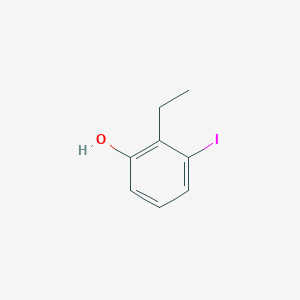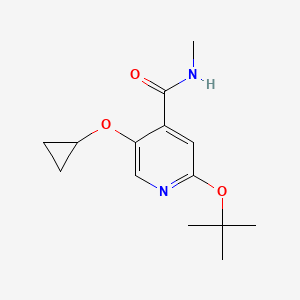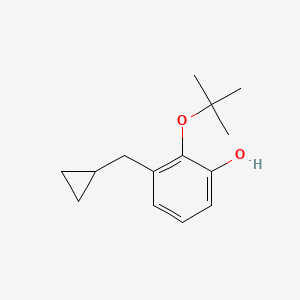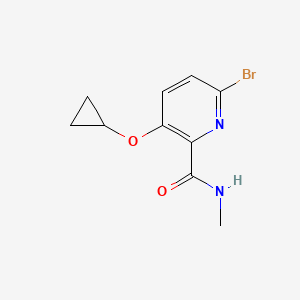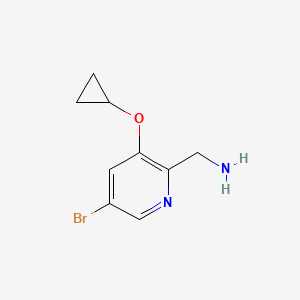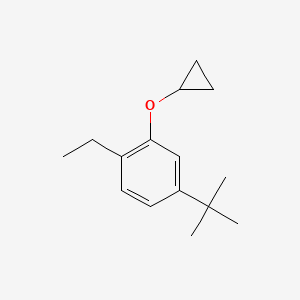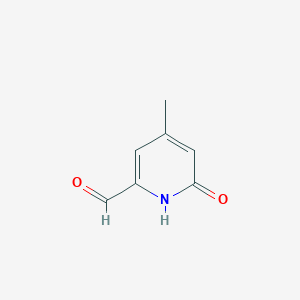
6-Hydroxy-4-methylpyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-4-methylpyridine-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, featuring a hydroxyl group at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methylpyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 6-Hydroxy-4-methylpyridine using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the methyl group to the corresponding aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic oxidation of 6-Hydroxy-4-methylpyridine using a suitable catalyst, such as palladium or platinum, in the presence of oxygen or air. This method offers the advantage of higher yields and reduced reaction times compared to traditional chemical oxidation methods.
化学反応の分析
Types of Reactions
6-Hydroxy-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 6-Hydroxy-4-methylpyridine-2-carboxylic acid.
Reduction: 6-Hydroxy-4-methylpyridine-2-methanol.
Substitution: Depending on the nucleophile used, products such as 6-Hydroxy-4-methylpyridine-2-halides, 6-Hydroxy-4-methylpyridine-2-amines, etc.
科学的研究の応用
6-Hydroxy-4-methylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving pyridine derivatives.
Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Hydroxy-4-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Hydroxy-4-methylpyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Hydroxy-6-methylpyridine-2-carbaldehyde: Similar structure but with the hydroxyl group at the 3rd position.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
6-Hydroxy-4-methylpyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H7NO2 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
4-methyl-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)8-7(10)3-5/h2-4H,1H3,(H,8,10) |
InChIキー |
MFAQBJDUGFABLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



